ACE Inhibition: Potency of Trifluoromethyl-Indoline Hybrid is Context-Dependent
In a study of angiotensin-converting enzyme (ACE) inhibitors, a simple trifluoromethyl substitution on a captopril analog (IC₅₀ = 3 × 10⁻¹⁰ M) was 267-fold more potent than a hybrid compound containing both a trifluoromethyl group and an indoline residue (IC₅₀ = 8 × 10⁻⁸ M) [1]. This demonstrates that the combination of an indoline core with a -CF₃ group is not universally beneficial and highlights the critical, context-dependent nature of the scaffold's activity, underscoring the need for careful empirical evaluation rather than generic substitution.
| Evidence Dimension | Inhibitory activity against ACE enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 8 × 10⁻⁸ M (for a trifluoromethyl-indoline hybrid captopril analog) |
| Comparator Or Baseline | IC₅₀ = 3 × 10⁻¹⁰ M (for a trifluoromethyl-substituted captopril analog lacking the indoline core) |
| Quantified Difference | The hybrid compound is approximately 267-fold less potent |
| Conditions | In vitro ACE enzyme inhibition assay |
Why This Matters
This data explicitly demonstrates that adding an indoline core to a trifluoromethylated molecule can drastically alter, and even reduce, biological activity, validating the need for exact compound specification in research.
- [1] Ojima, I., et al. (1994). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Drug Des Discov. PMID: 8075303. View Source
